1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea is an organic compound characterized by its unique structure, which includes a fluorophenyl group, a hydroxy-methylthio propyl chain, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea typically involves multi-step organic reactions. One common method includes:
Starting Materials: 2-Fluoroaniline, 2-hydroxy-2-methyl-3-(methylthio)propylamine, and isocyanate derivatives.
Reaction Steps:
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including:
Catalysts: Use of specific catalysts to increase yield and reaction rate.
Reaction Conditions: Controlled temperature and pressure conditions to ensure consistency and purity.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The urea moiety can be reduced to amines under strong reducing conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are crucial in biological pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with protein-protein interactions.
Comparison with Similar Compounds
- 1-(2-Fluorophenyl)-3-(2-hydroxyethyl)urea
- 1-(2-Fluorophenyl)-3-(2-methylthioethyl)urea
- 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea
Comparison:
- Structural Differences: Variations in the substituents on the urea moiety and the aromatic ring.
- Unique Features: The presence of both hydroxy and methylthio groups in 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea provides unique reactivity and potential biological activity.
- Applications: While similar compounds may share some applications, the specific combination of functional groups in this compound can lead to distinct properties and uses.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-12(17,8-18-2)7-14-11(16)15-10-6-4-3-5-9(10)13/h3-6,17H,7-8H2,1-2H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMSYUIYABSGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1F)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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